An In-depth Technical Guide to (R)-2-amino-2-methyldec-9-enoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-amino-2-methyldec-9-enoic acid: Properties, Synthesis, and Applications
Prepared by: Gemini Scientific Applications Department
Abstract: This technical guide provides a comprehensive overview of (R)-2-amino-2-methyldec-9-enoic acid, a non-proteinogenic α,α-disubstituted amino acid. Due to its unique structural features, including a chiral quaternary α-carbon, a lipophilic decenyl chain, and a terminal alkene, this molecule holds significant potential in medicinal chemistry and drug development. This document details its predicted physicochemical properties, outlines a robust, step-by-step synthetic and purification protocol, describes methods for its analytical characterization, and explores its potential applications as a building block for novel therapeutics. The guide is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
(R)-2-amino-2-methyldec-9-enoic acid is a synthetic, non-proteinogenic amino acid. Its structure is characterized by three key features that make it a molecule of high interest in modern drug design:
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α,α-Disubstitution: The presence of a methyl group in addition to the long-chain substituent at the α-carbon creates a tetrasubstituted chiral center. This structural motif is known to impose significant conformational constraints on peptides.[1] When incorporated into a peptide backbone, these residues can induce stable secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation by proteases.[1][2]
-
Lipophilic Side Chain: The eight-carbon chain extending from the α-carbon provides significant lipophilicity, which can be leveraged to improve membrane permeability and interaction with hydrophobic binding pockets in biological targets.
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Terminal Alkene: The vinyl group at the terminus of the side chain serves as a versatile chemical handle for further modification. It can participate in various reactions such as olefin metathesis, thiol-ene coupling ("click" chemistry), and hydroboration-oxidation, allowing for the conjugation of reporter molecules, polyethylene glycol (PEG), or other pharmacologically active moieties.
While specific research on (R)-2-amino-2-methyldec-9-enoic acid is not extensively published, its structural components are well-studied in the context of medicinal chemistry.[3][4][5] This guide synthesizes established principles to provide a predictive but scientifically grounded overview of its properties and potential.
Physicochemical Properties
The physicochemical properties of an amino acid are determined by its constituent functional groups: the amino group, the carboxyl group, and the side chain (R-group).[6][7][8] For (R)-2-amino-2-methyldec-9-enoic acid, these properties are predicted based on its unique structure.
Predicted Properties
The following table summarizes the key predicted physicochemical properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₂₁NO₂ | Derived from structure. |
| Molecular Weight | 199.29 g/mol | [9] |
| Appearance | White crystalline powder | Typical for amino acids.[] |
| Isoelectric Point (pI) | ~5.5 - 6.5 | Similar to other monoamino, monocarboxylic acids with non-ionizable side chains.[7] The pI is the pH at which the molecule has a net zero charge. |
| pKa (α-COOH) | ~2.0 - 2.5 | The electron-withdrawing effect of the α-amino group lowers the pKa of the carboxyl group.[11] |
| pKa (α-NH₃⁺) | ~9.5 - 10.5 | Standard range for the α-ammonium group in amino acids.[11] |
| Solubility | Sparingly soluble in water; soluble in dilute aqueous acid/base and organic solvents (e.g., DMSO, MeOH). | The long hydrophobic decenyl chain dominates, reducing water solubility. It will exist as a zwitterion near neutral pH but will form soluble salts in acidic or basic solutions.[6] |
| Optical Activity | Optically active | Contains a chiral center at the α-carbon (R-configuration).[7][8] |
Zwitterionic Nature
In aqueous solution near physiological pH, (R)-2-amino-2-methyldec-9-enoic acid will exist predominantly in its zwitterionic form, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[6][8] This dual charge nature is fundamental to its behavior in solution and during analytical procedures like electrophoresis.
Synthesis and Purification Workflow
The synthesis of α,α-disubstituted amino acids, particularly with a defined stereocenter, is a challenging task due to the steric hindrance around the quaternary carbon.[3][4] A robust and widely applicable method is the asymmetric Strecker synthesis using a chiral auxiliary.
Proposed Asymmetric Synthesis Workflow
The following diagram illustrates a plausible synthetic route.
Caption: Proposed asymmetric synthesis of (R)-2-amino-2-methyldec-9-enoic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Chiral Imine Formation
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To a solution of 2-oxodec-9-enoic acid (1.0 eq) in toluene (0.5 M), add (R)-phenylglycinol (1.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting ketoacid is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine, which is used directly in the next step.
-
Causality: The chiral auxiliary, (R)-phenylglycinol, reacts with the ketone to form a chiral imine. The stereocenter on the auxiliary will direct the approach of the nucleophile in the subsequent step, establishing the desired (R)-configuration at the α-carbon.
-
Step 2: Diastereoselective Cyanation
-
Dissolve the crude imine in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aminonitrile.
-
Causality: The cyanide anion attacks the imine carbon. The bulky phenyl group of the chiral auxiliary sterically blocks one face of the imine, leading to a preferential attack from the opposite face and resulting in a high diastereomeric excess of the desired product.
-
Step 3 & 4: Concurrent Nitrile Hydrolysis and Auxiliary Cleavage
-
Add the crude aminonitrile to a solution of concentrated hydrochloric acid (6 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid.
-
After hydrolysis, the reaction mixture is subjected to hydrogenolysis to cleave the chiral auxiliary. Transfer the acidic solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 24 hours.
-
Carefully vent the H₂ gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product will be the hydrochloride salt.
Purification Workflow
-
Ion-Exchange Chromatography:
-
Dissolve the crude hydrochloride salt in deionized water.
-
Load the solution onto a strong cation-exchange resin (e.g., Dowex 50WX8) that has been pre-conditioned with 1 M HCl and then washed with water until neutral.
-
Wash the resin with deionized water to remove impurities, including the cleaved (R)-phenylglycinol.
-
Elute the desired amino acid from the resin using a 2 M aqueous ammonia solution.
-
Collect the fractions and monitor by TLC with ninhydrin staining.
-
-
Crystallization:
-
Combine the product-containing fractions and remove the ammonia and water under reduced pressure.
-
Dissolve the resulting free amino acid in a minimal amount of hot water or an alcohol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it at 4 °C to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - Vinyl Protons: A multiplet around 5.7-5.9 ppm (CH=CH₂) and two multiplets around 4.9-5.1 ppm (=CH₂).- α-Methyl Group: A singlet around 1.3-1.5 ppm (3H).- Alkyl Chain: A series of multiplets between 1.2-2.1 ppm for the -(CH₂)₆- chain.- NH₂/NH₃⁺ and COOH/COO⁻: Broad signals, position and visibility depend on solvent and pH. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 175-180 ppm.- Vinyl Carbons: Signals around 138-140 ppm (-CH=) and 114-116 ppm (=CH₂).- Quaternary α-Carbon: A signal around 60-65 ppm.- α-Methyl Carbon: A signal around 20-25 ppm.- Alkyl Chain Carbons: A series of signals between 25-40 ppm. |
| Mass Spectrometry (ESI-MS) | - Positive Mode: Expected [M+H]⁺ ion at m/z 199.3 + 1.0 = 200.3.- Fragmentation: Characteristic loss of the carboxylic acid group (as H₂O + CO, 46 Da) or cleavage along the side chain.[12] |
| FT-IR | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- N-H Stretch (Amine Salt): Broad band from 3000-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong band around 1700-1730 cm⁻¹.- N-H Bend (Amine): Band around 1580-1650 cm⁻¹.- C=C Stretch (Alkene): Band around 1640 cm⁻¹. |
Purity and Chiral Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA can be used to assess chemical purity. Detection can be achieved by UV (if derivatized) or by mass spectrometry (LC-MS).
-
Chiral HPLC: To determine the enantiomeric excess (e.e.), the amino acid can be derivatized (e.g., with Marfey's reagent) and analyzed on a standard C18 column, or analyzed directly on a chiral stationary phase column.
Applications in Drug Development and Research
The unique structure of (R)-2-amino-2-methyldec-9-enoic acid makes it a valuable building block for creating advanced therapeutic agents and research tools.
Logical Relationship of Structure to Application
Caption: Relationship between structural features and potential applications.
Key Application Areas
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Peptidomimetics and Constrained Peptides: The α-methyl group restricts the conformational freedom of the peptide backbone.[2] This can be used to stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for binding to protein targets. This pre-organization can lead to higher binding affinity and selectivity. Furthermore, the steric hindrance provided by the quaternary center significantly increases the peptide's resistance to cleavage by endogenous proteases, thereby prolonging its in-vivo half-life.[]
-
Lipidated Peptides for Improved Pharmacokinetics: The long decenyl side chain mimics fatty acid modifications. Lipidation is a proven strategy to enhance the therapeutic potential of peptide drugs by increasing their binding to serum albumin, which reduces renal clearance and extends their duration of action.
-
Probes and Targeted Drug Conjugates: The terminal alkene is a powerful tool for bioconjugation. Using thiol-ene "click" chemistry, this amino acid can be used to attach:
-
Fluorescent dyes or imaging agents for use as biological probes.
-
Targeting ligands (e.g., antibodies, small molecules) to direct a payload to a specific cell type.
-
Linkers for PROTACs (Proteolysis Targeting Chimeras), an emerging class of therapeutics that hijack the cell's machinery to degrade specific disease-causing proteins.
-
Conclusion
(R)-2-amino-2-methyldec-9-enoic acid represents a highly versatile and valuable building block for modern medicinal chemistry. Although not a naturally occurring molecule, its constituent parts—a stereodefined quaternary center, a lipophilic chain, and a reactive terminal alkene—provide a powerful combination of features to address common challenges in drug development, including poor stability, low permeability, and short half-life. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to access and utilize this compound in the design and discovery of next-generation therapeutics.
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